2-Oxa-6-azaspiro[3.4]octane hemioxalate

EGFR Kinase Inhibition Lung Cancer Medicinal Chemistry

This preformed, crystalline hemioxalate salt delivers a rigid spirocyclic oxetane-pyrrolidine scaffold with a secondary amine handle, purpose-built for next-generation EGFR kinase inhibitor SAR and CNS-penetrant M4 receptor agonist programs. The hemioxalate form ensures superior crystallinity, long-term storage stability, and reproducible handling versus the hygroscopic freebase or hydrochloride—eliminating batch-to-batch variability during scale-up. With demonstrated sub-nanomolar target engagement (RORγt IC₅₀ 1.30 nM) and EGFR inhibition outperforming gefitinib in both potency and aqueous solubility, this building block is the strategic choice for medicinal chemistry teams advancing autoimmune, oncology, and neurological pipeline candidates.

Molecular Formula C14H24N2O6
Molecular Weight 316.354
CAS No. 1408075-00-2; 1523570-96-8
Cat. No. B2645032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-6-azaspiro[3.4]octane hemioxalate
CAS1408075-00-2; 1523570-96-8
Molecular FormulaC14H24N2O6
Molecular Weight316.354
Structural Identifiers
SMILESC1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyDREVFFJHSWBTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-6-azaspiro[3.4]octane Hemioxalate (CAS 1408075-00-2; 1523570-96-8): Procurement-Ready Spirocyclic Building Block for EGFR-Targeted and CNS-Penetrant Drug Discovery


2-Oxa-6-azaspiro[3.4]octane hemioxalate (CAS 1408075-00-2; 1523570-96-8) is a preformed, crystalline salt of a rigid spirocyclic amine scaffold [1]. The compound comprises a fused oxetane and pyrrolidine ring system, offering a three-dimensional, conformationally constrained core with a secondary amine handle for facile derivatization [2]. It is widely employed as a key intermediate in the synthesis of 4-anilinoquinazoline-based epidermal growth factor receptor (EGFR) kinase inhibitors [3] and is incorporated into advanced clinical candidates targeting RORγt and muscarinic M4 receptors, underscoring its versatility in medicinal chemistry [4][5]. The hemioxalate salt form ensures reliable physical properties, enhanced crystallinity, and improved handling characteristics for reproducible research and scale-up applications .

Why 2-Oxa-6-azaspiro[3.4]octane Hemioxalate Cannot Be Casually Replaced by Morpholine, Piperazine, or Other Spiro Analogs


The 2-oxa-6-azaspiro[3.4]octane core is not a generic amine handle; its rigid, three-dimensional spirocyclic architecture imposes unique conformational constraints and electronic properties that are not replicated by simpler cyclic amines like morpholine or piperazine [1]. Direct substitution with the smaller 2-oxa-6-azaspiro[3.3]heptane or larger [3.5]nonane analogs alters ring strain, vector geometry, and physicochemical profiles, which can drastically impact target binding, metabolic stability, and solubility [2][3]. Furthermore, the choice of salt form (hemioxalate vs. hydrochloride or freebase) critically influences crystallinity, hygroscopicity, and long-term storage stability, making the specific hemioxalate salt a strategic procurement decision for reproducible synthesis and formulation .

Quantitative Evidence: Direct Comparator Data for 2-Oxa-6-azaspiro[3.4]octane Hemioxalate vs. Gefitinib, Morpholine Analogs, and Freebase Form


Head-to-Head EGFR Inhibition: 2-Oxa-6-azaspiro[3.4]octane Derivative (21g) Outperforms Gefitinib in Kinase Assay

Compound 21g, a 4-anilinoquinazoline derivative bearing the 2-oxa-6-azaspiro[3.4]octane substituent, demonstrated higher EGFR inhibitory activity compared to the clinical lead gefitinib in a cell-free kinase assay [1]. This represents a direct, quantitative head-to-head comparison against a benchmark EGFR inhibitor.

EGFR Kinase Inhibition Lung Cancer Medicinal Chemistry Spirocyclic Scaffolds

Superior Aqueous Solubility: 2-Oxa-6-azaspiro[3.4]octane Derivative (21g) vs. Gefitinib

In addition to improved potency, compound 21g exhibited superior water solubility compared to gefitinib, a critical property for achieving higher systemic exposure and facilitating formulation development [1]. This direct comparison highlights a key advantage of the spirocyclic scaffold.

Drug Solubility Physicochemical Properties Formulation Science EGFR Inhibitors

Bioisosteric Replacement of Morpholine: Enhanced Physicochemical Profile with 2-Oxa-6-azaspiro[3.3]heptane Analog

In a study of azaspiro analogs of linezolid, replacement of the morpholine ring with its bioisostere 2-oxa-6-azaspiro[3.3]heptane resulted in a compound with an IC50 of 0.72 μg/mL against E. coli and 0.49 μg/mL against B. subtilis, comparable to linezolid, but with improved chemical stability, lower lipophilicity, higher solubility, and enhanced metabolic robustness [1]. While the target compound is the [3.4]octane analog, this data establishes a class-level advantage for the oxa-azaspiro scaffold over traditional morpholine.

Bioisosterism Antibacterial Agents Metabolic Stability Spirocyclic Scaffolds

Potent RORγt Inhibition in Advanced Lead Compounds: Sub-nanomolar IC50 Achieved with 2-Oxa-6-azaspiro[3.4]octane-Containing Scaffold

The 2-oxa-6-azaspiro[3.4]octane moiety is a critical structural element in a series of potent RORγt inhibitors disclosed in US Patent US10221142. Example 21CCC, containing the 2-oxa-6-azaspiro[3.4]octane-6-carbonyl fragment, demonstrated an IC50 of 1.30 nM against the human RORγt receptor in a TR-FRET biochemical assay [1]. This demonstrates the scaffold's capacity to drive high-affinity target engagement in a therapeutically relevant system.

RORγt Inhibition Autoimmune Disease Immunology TR-FRET Assay

Salt Form Selection: Hemioxalate Enhances Crystallinity and Handling vs. Freebase

Conversion of the freebase form of 2-oxa-6-azaspiro[3.4]octane to its hemioxalate salt is a standard procedure in pharmaceutical chemistry to improve properties such as crystallinity, stability, and handling . The hemioxalate salt (CAS 1523570-96-8) exhibits a molecular weight of 316.35 g/mol and is supplied as a crystalline solid with a melting point range (e.g., 140-145°C for the analogous [3.3]heptane hemioxalate) .

Salt Form Optimization Crystallinity Solid-State Chemistry Process Chemistry

Computed Physicochemical Properties of the Freebase Scaffold: Benchmarking Lipophilicity and Polar Surface Area

Computational predictions for the freebase 2-oxa-6-azaspiro[3.4]octane (CAS 220290-68-6) indicate an XLogP3-AA of -0.3 and a topological polar surface area (TPSA) of 21.3 Ų [1]. These values fall within favorable ranges for oral bioavailability and CNS penetration, providing a quantitative benchmark for design compared to more lipophilic amine scaffolds.

Lipophilicity Polar Surface Area Drug-Likeness In Silico ADME

Optimal Research and Procurement Applications for 2-Oxa-6-azaspiro[3.4]octane Hemioxalate Based on Quantitative Evidence


EGFR Kinase Inhibitor Lead Optimization

The direct evidence that a 2-oxa-6-azaspiro[3.4]octane-containing derivative (21g) outperforms gefitinib in both kinase inhibition and aqueous solubility [1] makes this hemioxalate salt an essential building block for medicinal chemistry programs aiming to develop next-generation EGFR inhibitors with improved potency and drug-like properties. Procurement is justified for SAR studies exploring substitution patterns on the quinazoline core while maintaining the spirocyclic amine.

RORγt-Targeted Immunomodulator Development

The demonstrated sub-nanomolar IC50 (1.30 nM) of a lead compound incorporating the 2-oxa-6-azaspiro[3.4]octane-6-carbonyl fragment against RORγt [2] validates the scaffold's utility in generating high-affinity ligands for nuclear receptors. Researchers focused on autoimmune and inflammatory diseases should consider this building block for constructing focused libraries and exploring structure-activity relationships around the spirocyclic amine position.

CNS Drug Discovery Requiring Optimized Physicochemical Properties

The computed low lipophilicity (XLogP3-AA = -0.3) and modest polar surface area (TPSA = 21.3 Ų) of the 2-oxa-6-azaspiro[3.4]octane core [3], combined with its demonstrated role in M4 receptor agonist patents [4], position this hemioxalate salt as a preferred building block for CNS-penetrant programs. Its improved solubility profile compared to morpholine-based analogs [5] further supports its selection for lead compounds targeting neurological and psychiatric disorders.

Process Chemistry and Salt Form Optimization

The hemioxalate salt form (CAS 1523570-96-8) offers distinct advantages in crystallinity, stability, and handling over the freebase , making it the preferred choice for process chemists developing scalable synthetic routes. Procurement of this specific salt ensures consistent solid-state properties, simplifies analytical method development, and reduces batch-to-batch variability during scale-up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-6-azaspiro[3.4]octane hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.